molecular formula C21H30FNO7 B12510073 But-2-enedioic acid;1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one

But-2-enedioic acid;1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one

Cat. No.: B12510073
M. Wt: 427.5 g/mol
InChI Key: XAFHIGHFTQNWCF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butofilolol involves several key steps:

Industrial Production Methods

The industrial production of butofilolol maleate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The maleate salt form is obtained by reacting butofilolol with maleic acid .

Chemical Reactions Analysis

Types of Reactions

Butofilolol maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Butofilolol maleate has been studied for various scientific research applications:

Mechanism of Action

Butofilolol maleate exerts its effects by blocking beta-adrenergic receptors. This action reduces the effects of adrenergic neurotransmitters, leading to decreased heart rate and blood pressure. The compound primarily targets beta-1 adrenergic receptors in the heart and beta-2 receptors in the vascular and bronchial smooth muscle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butofilolol maleate is unique due to its specific chemical structure, which includes a fluorine atom on the aromatic ring and a tert-butylamino group. These structural features contribute to its pharmacological properties and differentiate it from other beta-blockers .

Properties

IUPAC Name

but-2-enedioic acid;1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FNO3.C4H4O4/c1-5-6-15(21)14-9-12(18)7-8-16(14)22-11-13(20)10-19-17(2,3)4;5-3(6)1-2-4(7)8/h7-9,13,19-20H,5-6,10-11H2,1-4H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFHIGHFTQNWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30FNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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